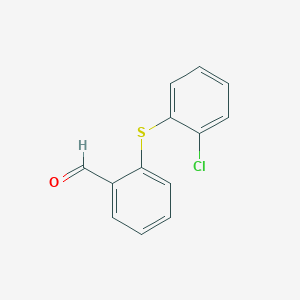![molecular formula C10H9F3N2O B1455076 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one CAS No. 1550068-19-3](/img/structure/B1455076.png)
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one
Übersicht
Beschreibung
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one, also known as TFMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMI is a white crystalline solid that is soluble in organic solvents such as ethanol, dichloromethane, and acetone. It is a heterocyclic compound that contains an imidazolidin-2-one ring structure and a trifluoromethylphenyl group. This compound has been synthesized using various methods, and its potential applications in the field of medicinal chemistry have been extensively explored.
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one is not fully understood, but it is believed to act by inhibiting the activity of enzymes and receptors involved in various biological processes. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial and antifungal agents. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has several advantages as a chemical compound for laboratory experiments. It is readily available and can be synthesized in high yields using a simple and efficient method. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has some limitations, including its low solubility in water, which may limit its use in aqueous-based experiments.
Zukünftige Richtungen
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has several potential applications in the field of medicinal chemistry, and there are numerous future directions for research. One area of interest is the development of new antimicrobial and antifungal agents based on 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one. Another area of interest is the development of new anticancer agents that target specific cancer cells based on the mechanism of action of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one and its potential applications in the treatment of Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-3-1-2-4-8(7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCXLZWVBPMXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




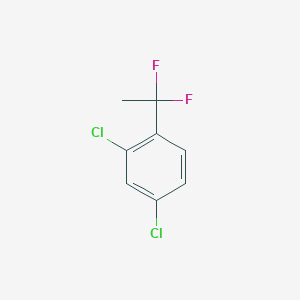
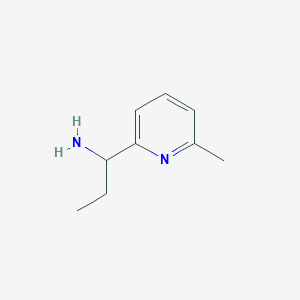

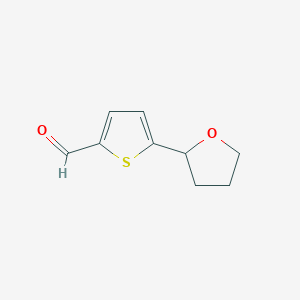
![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)
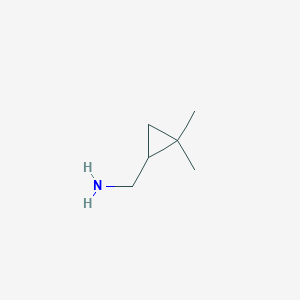

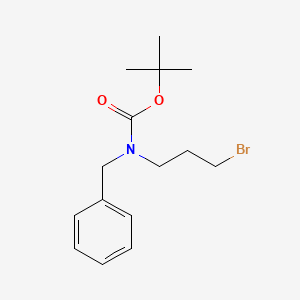

![1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1455010.png)
![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)

